3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester
CAS No.: 887578-50-9
Cat. No.: VC20422912
Molecular Formula: C16H23N3O6
Molecular Weight: 353.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887578-50-9 |
|---|---|
| Molecular Formula | C16H23N3O6 |
| Molecular Weight | 353.37 g/mol |
| IUPAC Name | tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |
| Standard InChI Key | JJNSUOAFKFYDSB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Stereochemical and Functional Attributes
The tert-butyl ester groups confer steric bulk, enhancing the compound’s stability against hydrolysis under physiological conditions compared to methyl or ethyl esters . The nitro group (-NO) at the 5-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity in substitution reactions. This nitro group can be reduced to an amine (-NH) under catalytic hydrogenation, expanding its utility in derivatization reactions.
Synthesis and Preparation
Optimization Challenges
Key challenges in synthesis include:
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Regioselective Nitration: Ensuring nitro group incorporation at the 5-position requires precise control of reaction conditions, such as nitric acid concentration and temperature .
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Steric Hindrance: The tert-butyl groups may impede reaction rates during esterification, necessitating prolonged reaction times or elevated temperatures.
Chemical Reactivity and Stability
Hydrolytic Behavior
Nitro Group Reactivity
The nitro group serves as a versatile handle for further functionalization:
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Reduction to Amine: Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, enabling conjugation with biomolecules.
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Electrophilic Substitution: The nitro group directs incoming electrophiles to the para position, facilitating halogenation or sulfonation .
Applications in Research and Industry
Proteomics and Bioconjugation
The compound’s stability and reactive nitro group make it suitable for:
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Activity-Based Protein Profiling (ABPP): As a photoaffinity probe, the nitro group can be converted to a reactive nitrene intermediate upon UV irradiation, covalently binding to nearby proteins .
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Peptide Synthesis: The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis, with subsequent deprotection under acidic conditions.
Pharmaceutical Intermediates
Carbamate derivatives are pivotal in prodrug design. For example, tert-butyl esters enhance lipophilicity, improving cell membrane permeability. Subsequent esterase-mediated hydrolysis releases active drug molecules intracellularly .
Comparative Analysis with Structural Analogs
Table 1 highlights key differences between 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester and related compounds:
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